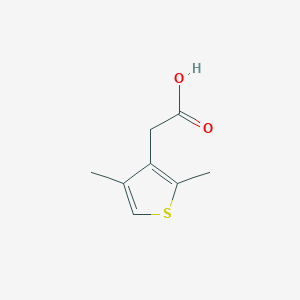![molecular formula C10H10N4O B13068289 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13068289.png)
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one is a heterocyclic compound that contains both a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Méthodes De Préparation
The synthesis of 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and 1H-1,2,4-triazole.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 2-bromopyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable reagent, such as propan-1-one, under specific reaction conditions to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or pyridine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases
Biological Studies: It is employed in biological studies to investigate its effects on various cellular processes and pathways.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can lead to the modulation of cellular processes, such as apoptosis and cell proliferation, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Pyridine Derivatives: Compounds containing the pyridine ring also show diverse biological activities and are used in drug development.
The uniqueness of this compound lies in its combined triazole and pyridine structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C10H10N4O |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]propan-1-one |
InChI |
InChI=1S/C10H10N4O/c1-2-10(15)9-4-3-8(5-12-9)14-7-11-6-13-14/h3-7H,2H2,1H3 |
Clé InChI |
CKQXKDHXWPHTLH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=NC=C(C=C1)N2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13068206.png)
![tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13068207.png)
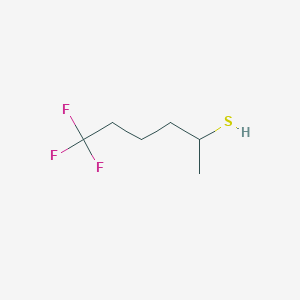
![2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068220.png)
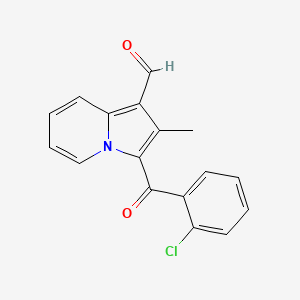
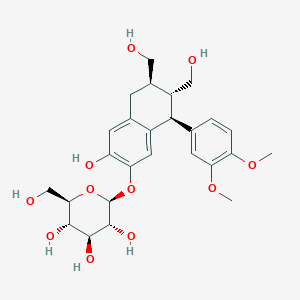
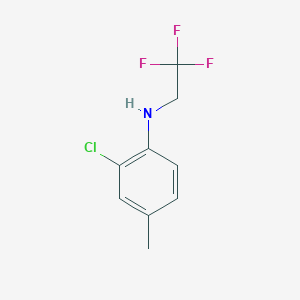
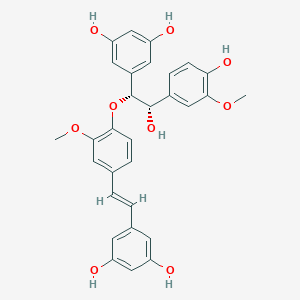
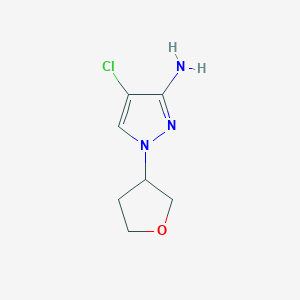
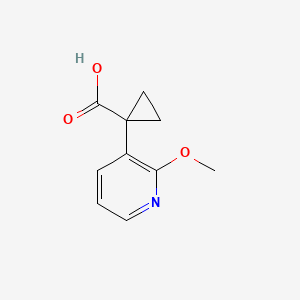
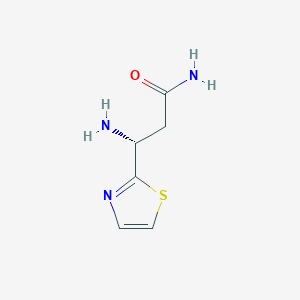
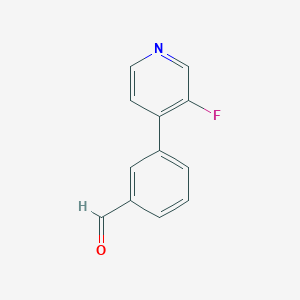
![2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068281.png)
